molecular formula C25H22FNO4 B4110496 Methyl 4-[1-(4-fluorobenzyl)-3-(2-methylphenoxy)-4-oxoazetidin-2-yl]benzoate

Methyl 4-[1-(4-fluorobenzyl)-3-(2-methylphenoxy)-4-oxoazetidin-2-yl]benzoate

Cat. No.: B4110496
M. Wt: 419.4 g/mol
InChI Key: AOACYQNURKGFRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[1-(4-fluorobenzyl)-3-(2-methylphenoxy)-4-oxo-2-azetidinyl]benzoate is a complex organic compound with the molecular formula C25H22FNO4 and an average mass of 419.445 Da This compound is characterized by its unique structure, which includes a fluorobenzyl group, a methylphenoxy group, and an azetidinyl ring

Preparation Methods

One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 4-[1-(4-fluorobenzyl)-3-(2-methylphenoxy)-4-oxo-2-azetidinyl]benzoate can undergo various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-[1-(4-fluorobenzyl)-3-(2-methylphenoxy)-4-oxo-2-azetidinyl]benzoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-[1-(4-fluorobenzyl)-3-(2-methylphenoxy)-4-oxoazetidin-2-yl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 4-[1-(4-fluorobenzyl)-3-(2-methylphenoxy)-4-oxo-2-azetidinyl]benzoate can be compared to other similar compounds, such as:

    Methyl 4-[1-(4-chlorobenzyl)-3-(2-methylphenoxy)-4-oxo-2-azetidinyl]benzoate: This compound has a chlorobenzyl group instead of a fluorobenzyl group, which may affect its reactivity and binding properties.

    Methyl 4-[1-(4-bromobenzyl)-3-(2-methylphenoxy)-4-oxo-2-azetidinyl]benzoate:

The uniqueness of Methyl 4-[1-(4-fluorobenzyl)-3-(2-methylphenoxy)-4-oxoazetidin-2-yl]benzoate lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

IUPAC Name

methyl 4-[1-[(4-fluorophenyl)methyl]-3-(2-methylphenoxy)-4-oxoazetidin-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c1-16-5-3-4-6-21(16)31-23-22(18-9-11-19(12-10-18)25(29)30-2)27(24(23)28)15-17-7-13-20(26)14-8-17/h3-14,22-23H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOACYQNURKGFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2C(N(C2=O)CC3=CC=C(C=C3)F)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[1-(4-fluorobenzyl)-3-(2-methylphenoxy)-4-oxoazetidin-2-yl]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[1-(4-fluorobenzyl)-3-(2-methylphenoxy)-4-oxoazetidin-2-yl]benzoate
Reactant of Route 3
Methyl 4-[1-(4-fluorobenzyl)-3-(2-methylphenoxy)-4-oxoazetidin-2-yl]benzoate
Reactant of Route 4
Methyl 4-[1-(4-fluorobenzyl)-3-(2-methylphenoxy)-4-oxoazetidin-2-yl]benzoate
Reactant of Route 5
Methyl 4-[1-(4-fluorobenzyl)-3-(2-methylphenoxy)-4-oxoazetidin-2-yl]benzoate
Reactant of Route 6
Methyl 4-[1-(4-fluorobenzyl)-3-(2-methylphenoxy)-4-oxoazetidin-2-yl]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.